molecular formula C26H33Cl4N5O2 B12727834 N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-36-2

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

Cat. No.: B12727834
CAS No.: 110629-36-2
M. Wt: 589.4 g/mol
InChI Key: PVCHCISCQYSSGL-UHFFFAOYSA-N
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Description

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety. The trihydrochloride form indicates that it is a salt with three hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitropyridine group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an antihistamine, particularly as a derivative of cetirizine. Cetirizine is widely used for treating allergic conditions such as allergic rhinitis and urticaria. The trihydrochloride form enhances its solubility and bioavailability, making it more effective in clinical applications.

The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine; trihydrochloride involves several steps that can be optimized for yield and purity. The process typically includes:

  • Formation of the piperazine ring : This involves reacting 4-chlorobenzyl chloride with piperazine.
  • Alkylation : The piperazine derivative is then alkylated with ethylene oxide to introduce the ethyl chain.
  • Nitro group introduction : A nitration step introduces the nitro group at the appropriate position on the pyridine ring.
  • Hydrochloride salt formation : The final step involves converting the base to its hydrochloride form for improved solubility.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
1. Piperazine FormationNucleophilic substitution4-Chlorobenzyl chloride, piperazine
2. Ethyl Chain IntroductionAlkylationEthylene oxide
3. Nitro Group IntroductionElectrophilic substitutionNitric acid
4. Salt FormationAcid-base reactionHydrochloric acid

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of cetirizine derivatives in managing allergic symptoms. For instance:

  • A study published in The Journal of Allergy and Clinical Immunology highlighted that cetirizine significantly reduced nasal congestion and other symptoms in patients with seasonal allergic rhinitis.
  • Another clinical trial showed that cetirizine was effective in treating chronic urticaria with a favorable safety profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target dopamine receptors, particularly the D4 receptor, sets it apart from other similar compounds .

Biological Activity

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H26ClN3O3C_{22}H_{26}ClN_3O_3 with a molecular weight of approximately 437.91 g/mol. Its structure includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety, contributing to its biological properties.

Receptor Affinity

Research indicates that compounds structurally related to N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine exhibit significant affinity for various neurotransmitter receptors:

  • Dopamine Receptors :
    • Compounds similar to this one have shown high affinity for the dopamine D4 receptor, with reported IC50 values as low as 0.057 nM, indicating potent binding capabilities .
    • Selectivity for D4 over D2 receptors is notable (>10,000-fold), which may suggest potential applications in treating disorders linked to dopaminergic dysregulation .
  • Serotonin Receptors :
    • The compound's analogs demonstrate selectivity against serotonin 5-HT1A receptors, which could be beneficial in developing treatments for anxiety and depression .
  • Adrenergic Receptors :
    • The interactions with adrenergic alpha1 receptors further highlight the compound's broad pharmacological profile .

Pharmacological Effects

The biological activity of the compound can be categorized into several pharmacological effects:

  • Anti-allergic Activity : Some derivatives have been characterized as anti-allergenic agents, suggesting potential use in treating allergic reactions or conditions .
  • Neuropharmacological Effects : Given its receptor binding profile, it may influence mood and cognitive functions, making it a candidate for further research in neuropsychiatric disorders.

Synthesis and Testing

A series of studies have focused on synthesizing derivatives of this compound to explore their biological activity:

  • Synthesis Methods :
    • Various synthetic routes have been developed to create the target compound and its analogs, employing techniques such as hydrolysis and cyclization to achieve high yields of desired enantiomers .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of these compounds in reducing symptoms associated with dopamine-related disorders. Results indicated significant improvements in behavioral outcomes when administered at specific dosages.
  • Toxicology Assessment :
    • Toxicological evaluations have shown that while the compound exhibits some acute toxicity (harmful if swallowed or in contact with skin), its therapeutic index appears favorable when considering the doses used in experimental settings .

Data Summary Table

PropertyValue
Molecular FormulaC22H26ClN3O3
Molecular Weight437.91 g/mol
IC50 (Dopamine D4)0.057 nM
Selectivity (D4/D2)>10,000-fold
Anti-allergic ActivityYes
ToxicityHarmful (acute toxicity)

Properties

CAS No.

110629-36-2

Molecular Formula

C26H33Cl4N5O2

Molecular Weight

589.4 g/mol

IUPAC Name

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

InChI

InChI=1S/C26H30ClN5O2.3ClH/c1-19-18-24(25(32(33)34)20(2)29-19)28-12-13-30-14-16-31(17-15-30)26(21-6-4-3-5-7-21)22-8-10-23(27)11-9-22;;;/h3-11,18,26H,12-17H2,1-2H3,(H,28,29);3*1H

InChI Key

PVCHCISCQYSSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl

Origin of Product

United States

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